molecular formula C13H16N4O2 B2453213 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione CAS No. 1006343-72-1

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

Cat. No.: B2453213
CAS No.: 1006343-72-1
M. Wt: 260.297
InChI Key: GPQCOHZHUZITGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione: is an organic compound with the molecular formula C13H16N4O2 and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of two 1,5-dimethyl-1H-pyrazol-4-yl groups attached to a propane-1,3-dione backbone. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions: 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole rings .

Scientific Research Applications

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can act as catalysts in various chemical reactions or as active agents in biological systems. The exact pathways and targets depend on the specific application and the nature of the metal ion involved .

Comparison with Similar Compounds

  • 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
  • 4,4’-(1,3-phenylene)bis[3,5-dimethyl-1H-pyrazole]
  • 1,3-bis(1H-pyrazol-4-yl)propane-1,3-dione

Comparison: this compound is unique due to the presence of two 1,5-dimethyl-1H-pyrazol-4-yl groups, which impart specific chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

IUPAC Name

1,3-bis(1,5-dimethylpyrazol-4-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8-10(6-14-16(8)3)12(18)5-13(19)11-7-15-17(4)9(11)2/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQCOHZHUZITGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)CC(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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